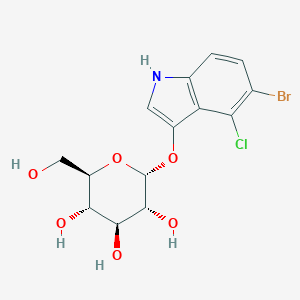

5-Bromo-4-chloro-3-indolyl a-D-glucopyranoside

説明

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2/t8-,11-,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIFSICVWOWJMJ-HRNXZZBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C2=C1NC=C2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370036 | |

| Record name | 5-Bromo-4-chloro-1H-indol-3-yl alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108789-36-2 | |

| Record name | 5-Bromo-4-chloro-1H-indol-3-yl alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside (X-α-Glc)

Abstract

5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside, commonly abbreviated as X-α-Glc, is a specialized indolyl carbohydrate engineered as a highly specific chromogenic substrate for the enzyme α-glucosidase (EC 3.2.1.20). Its utility is centered on a visually definitive enzymatic reaction: in the presence of α-glucosidase, X-α-Glc undergoes hydrolytic cleavage. This initial reaction is colorless but liberates a 5-bromo-4-chloro-3-indoxyl intermediate. Through subsequent oxidative dimerization, this intermediate is converted into an intensely blue and insoluble precipitate, 5,5'-dibromo-4,4'-dichloro-indigo. This localized colorimetric signal provides a powerful tool for the in situ detection of α-glucosidase activity. This guide details the underlying biochemical principles of X-α-Glc, provides validated protocols for its application in microbial screening and enzyme inhibitor assays, and discusses the critical parameters for experimental success.

The Core Principle: Mechanism of Chromogenic Detection

The efficacy of X-α-Glc as a detection reagent is rooted in a two-stage biochemical reaction. Understanding this process is critical for troubleshooting and optimizing assays.

Stage 1: Enzymatic Hydrolysis

The process is initiated when an organism expressing α-glucosidase is cultured on a medium containing X-α-Glc. The enzyme recognizes and specifically binds to the α-D-glucopyranoside moiety of the substrate. It then catalyzes the hydrolysis of the α-glycosidic bond that links the sugar to the halogenated indole.[1][2] This cleavage event releases two products: a free D-glucose molecule and the colorless intermediate, 5-bromo-4-chloro-3-indoxyl.

Stage 2: Oxidative Dimerization and Precipitation

The liberated 5-bromo-4-chloro-3-indoxyl is unstable in the presence of oxygen. It undergoes a rapid, non-enzymatic oxidative dimerization. Two molecules of the indoxyl intermediate couple to form 5,5'-dibromo-4,4'-dichloro-indigo, a stable, intensely blue compound that is insoluble in aqueous media.[3] This insolubility is a key feature, as it ensures the blue color remains localized to the site of enzymatic activity—typically forming a distinct precipitate within a microbial colony or at the reaction site in an aqueous assay.

Caption: Mechanism of blue color formation from X-α-Glc.

Key Applications in Research & Development

The specificity of the X-α-Glc and α-glucosidase interaction lends itself to several critical applications, primarily in microbiology and early-stage drug discovery.

Microbiological Differentiation

The primary application of X-α-Glc is in selective and differential culture media for the identification of microorganisms possessing α-glucosidase activity. This is a key phenotypic marker for several species of clinical and industrial relevance.

-

Cronobacter sakazakii (formerly Enterobacter sakazakii) : This opportunistic pathogen is a significant concern in infant formula production.[4] Chromogenic media, such as Druggan-Forsythe-Iversen (DFI) agar, incorporate X-α-Glc to facilitate its detection. C. sakazakii colonies hydrolyze the substrate, resulting in distinct blue-green colonies that are easily differentiated from other members of the Enterobacteriaceae family.[5][6]

-

Enterococcus Species : The identification of enterococci is crucial in clinical settings due to their role in nosocomial infections and intrinsic antibiotic resistance.[7] While many chromogenic agars for enterococci utilize a β-D-glucopyranoside substrate to detect β-glucosidase, the principle is analogous. Media can be formulated with X-α-Glc to differentiate α-glucosidase-positive enterococcal species.[7]

Drug Development: α-Glucosidase Inhibitor Screening

α-Glucosidase inhibitors are an important class of therapeutic agents for managing type 2 diabetes by slowing carbohydrate digestion.[8][9] X-α-Glc and similar chromogenic or fluorogenic substrates are valuable tools for high-throughput screening (HTS) of potential inhibitor compounds.

The assay principle is straightforward: a fixed amount of purified α-glucosidase is incubated with the substrate in the presence and absence of a test compound.

-

No Inhibition : The enzyme freely cleaves X-α-Glc, leading to a strong blue color signal.

-

Inhibition : An effective inhibitor will bind to the enzyme, reducing or preventing substrate cleavage and resulting in a significantly weaker or absent color signal.[10] The reduction in color is proportional to the inhibitory activity of the compound.

This method allows for rapid, qualitative "hit" identification in large compound libraries, which can then be followed by more quantitative secondary assays.

Experimental Design & Protocols

Success with X-α-Glc requires careful attention to reagent preparation and assay conditions. The insolubility of the substrate in water and the pH/temperature sensitivity of the target enzyme are the primary technical hurdles.

Preparation of X-α-Glc Stock Solution

Causality: X-α-Glc is virtually insoluble in water and aqueous buffers. Therefore, a polar, aprotic organic solvent is required for solubilization before it can be added to culture media or assay buffers. N,N-Dimethylformamide (DMF) is the solvent of choice due to its high solvating power for indolyl substrates and miscibility with water.[1] The stock solution must be protected from light to prevent photodegradation.

Protocol: 20 mg/mL Stock Solution

-

Weighing: Accurately weigh 20 mg of high-purity X-α-Glc powder.

-

Solubilization: Transfer the powder to a sterile, light-protected tube (e.g., an amber microcentrifuge tube or a clear tube wrapped in aluminum foil). Add 1.0 mL of DMF.

-

Mixing: Vortex the solution vigorously until all powder is completely dissolved. Gentle warming (e.g., 5 minutes in a 37°C water bath) can assist dissolution but is not always necessary.

-

Storage: Store the stock solution at -20°C, protected from light. Properly stored, the solution is stable for up to one year.[11]

Protocol: Preparation of DFI Agar for Cronobacter sakazakii Detection

This protocol is adapted from the formulation for Druggan-Forsythe-Iversen (DFI) agar, a selective medium for C. sakazakii.[5]

Workflow Diagram

Caption: Standard workflow for preparing and using X-α-Glc agar plates.

Media Formulation (per 1 Liter):

-

Tryptone: 15 g

-

Soya Peptone: 5 g

-

Sodium Chloride (NaCl): 5 g

-

Ferric Ammonium Citrate: 1 g

-

Sodium Desoxycholate: 1 g

-

Sodium Thiosulphate: 1 g

-

5-Bromo-4-chloro-3-indolyl-α-D-glucopyranoside (X-α-Glc): 0.1 g

-

Agar: 15 g (adjust as needed for gel strength)

-

Distilled Water: 1000 mL

-

Final pH: 7.3 ± 0.2

Step-by-Step Methodology:

-

Preparation of X-α-Glc: In a pestle and mortar, grind the 0.1 g of X-α-Glc with the 5 g of Sodium Chloride. This crucial step ensures the fine, even distribution of the chromogenic substrate throughout the medium, preventing localized high concentrations and promoting uniform color development.[5]

-

Dissolve Base Components: In a suitable flask, combine all other powdered components (Tryptone, Peptone, Citrate, etc.) with 1000 mL of distilled water. Heat to boiling with constant stirring to dissolve completely.

-

Sterilization: Autoclave the medium at 121°C (15 psi) for 15 minutes.

-

Cooling: After autoclaving, place the flask in a 47-50°C water bath. Allowing the medium to cool is critical; temperatures above 50°C can cause degradation of the heat-labile X-α-Glc.

-

Addition of Chromogen: Once the medium has cooled, aseptically add the X-α-Glc/NaCl mixture prepared in step 1. Swirl the flask gently but thoroughly to ensure complete mixing.

-

Pouring Plates: Dispense the medium into sterile petri dishes and allow them to solidify at room temperature. Store the plates at 2-8°C, protected from light, until use.

Technical Considerations & Data Interpretation

Optimizing the reaction environment is key to achieving sensitive and specific results.

Optimizing Assay Parameters

The rate and intensity of color development are directly influenced by enzymatic activity, which is dependent on several factors.

| Parameter | Optimal Range | Rationale & Field Insights |

| pH | 6.0 - 7.5 | Most microbial α-glucosidases exhibit optimal activity near neutral pH.[7] For in vitro enzyme assays, a phosphate buffer at pH 7.0 is a standard starting point. Extremely acidic or alkaline conditions will denature the enzyme, preventing any reaction. |

| Temperature | 35 - 40°C | This range supports robust growth for most target mesophilic bacteria (e.g., Enterococcus, Cronobacter) and is well within the active temperature range for their enzymes.[12] For cell-free enzyme assays, temperatures can be increased (e.g., up to 60°C for some thermostable enzymes) to accelerate the reaction, but this must be empirically determined. |

| Substrate Conc. | 40 - 100 µg/mL | In agar media, a concentration of 100 µg/mL (0.1 g/L) is effective for strong color development.[5] For liquid assays, concentrations around 40-50 µg/mL are common. Excessively high concentrations are unnecessary, costly, and can lead to precipitation issues. |

| Incubation Time | 24 - 48 hours | For microbial screening, visible blue colonies typically appear within 24 hours.[10] Some slow-growing organisms or those with weak α-glucosidase activity may require a full 48 hours for definitive color development. |

Interpreting Results

-

Positive Result (Microbiology): The appearance of distinct blue or blue-green colonies on the selective agar. The color should be confined to the colony itself.

-

Negative Result (Microbiology): The growth of colorless or white colonies. These organisms either do not possess the α-glucosidase enzyme or its activity is inhibited by other components in the medium.

-

Positive Result (Inhibitor Screen): A significant reduction or complete absence of blue color formation compared to the "no inhibitor" positive control.

-

Negative Result (Inhibitor Screen): Intense blue color development, similar to the positive control, indicating the test compound did not inhibit the enzyme.

Conclusion

5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside is a powerful and specific tool for detecting α-glucosidase activity. Its mechanism, which translates an enzymatic cleavage event into a stable, insoluble blue precipitate, makes it an invaluable reagent in both diagnostic microbiology and pharmaceutical research. By understanding the core biochemistry and adhering to validated protocols for its preparation and use, researchers can effectively leverage X-α-Glc to identify key microorganisms and screen for novel therapeutic enzyme inhibitors.

References

-

Merlino, J., et al. (n.d.). Enzymatic chromogenic identification and differentiation of enterococci. CHROMagar. Retrieved from [Link]

-

Canvax Biotech. (2023, March 14). Data Sheet X-Gal (1g). Retrieved from [Link]

-

Glycosynth. (n.d.). X-α-glucoside. Retrieved from [Link]

-

Warner, B. D., & Thiem, J. (2015). Synthesis of Indoxyl-glycosides for Detection of Glycosidase Activities. ResearchGate. Retrieved from [Link]

-

Al-Ishaq, R. K., et al. (2022). Synthesis, α-glucosidase inhibition, α-amylase inhibition, and molecular docking studies of 3,3-di(indolyl)indolin-2-ones. National Institutes of Health. Retrieved from [Link]

- Google Patents. (n.d.). Chromogenic medium for the detection and identification of vancomycin resistant enterococci and method therefor.

-

iGEM Foundation. (n.d.). Part:BBa_K173004. iGEM Parts Registry. Retrieved from [Link]

-

Restaino, L., Frampton, E. W., & Lyon, R. H. (1990). Use of the Chromogenic Substrate 5-Bromo-4-Chloro-3-Indolyl-B-D-Glucuronide (X-GLUC) for Enumerating Escherichia coli in 24 H from Ground Beef. ResearchGate. Retrieved from [Link]

-

U.S. Food & Drug Administration (FDA). (2023, November 20). BAM Media M201: Enterobacter Sakazakii Agar (DFI formulation). Retrieved from [Link]

-

Manero, A., & Blanch, A. R. (1999). Identification of Enterococcus spp. with a Biochemical Key. Applied and Environmental Microbiology, 65(10), 4425-4430. Retrieved from [Link]

-

Al-Ostath, A., et al. (2023). Design, Synthesis, Antidiabetic Activity and In Silico Studies of New Hydrazone Derivatives Derived from Acetohexamide. ACS Omega. Retrieved from [Link]

-

Lee, H. J., et al. (2007). Evaluation of a chromogenic medium supplemented with glucose for detecting Enterobacter sakazakii. PubMed. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 5-Bromo-4-chloro-3-indolyl β-D-glucopyranoside. Retrieved from [Link]

-

Perry, J. D., & Freydière, A. M. (2007). Novel Chromogenic Medium for Detection of Vancomycin-Resistant Enterococcus faecium and Enterococcus faecalis. Journal of Clinical Microbiology, 45(8), 2735-2736. Retrieved from [Link]

-

Al-Ishaq, R. K., et al. (2022). Synthesis, α-glucosidase inhibition, α-amylase inhibition, and molecular docking studies of 3,3-di(indolyl)indolin-2-ones. PubMed Central. Retrieved from [Link]

-

CHROMagar. (n.d.). Enzymatic chromogenic identification and differentiation of enterococci. Retrieved from [Link]

-

Creative BioMart. (n.d.). alpha-Glucosidase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

-

FUJIFILM Wako Chemicals. (n.d.). COMPASS® ENTEROBACTER SAKAZAKII AGAR. Retrieved from [Link]

-

Seaver, S. (2014, November 3). How to make a 20 mg/mL X-Gluc Stock Solution. Protocols.io. Retrieved from [Link]

Sources

- 1. canvaxbiotech.com [canvaxbiotech.com]

- 2. researchgate.net [researchgate.net]

- 3. Part:BBa K173004 - parts.igem.org [parts.igem.org]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. BAM Media M201: Enterobacter Sakazakii Agar (DFI formulation) | FDA [fda.gov]

- 6. Evaluation of a chromogenic medium supplemented with glucose for detecting Enterobacter sakazakii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chromagar.com [chromagar.com]

- 8. In Silico Design, Synthesis, and Evaluation of Novel Enantiopure Isoxazolidines as Promising Dual Inhibitors of α-Amylase and α-Glucosidase [mdpi.com]

- 9. Synthesis, α-glucosidase inhibition, α-amylase inhibition, and molecular docking studies of 3,3-di(indolyl)indolin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CHROMagar™ VRE – Chromagar [chromagar.com]

- 11. microbenotes.com [microbenotes.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside (X-α-Glc)

Prepared by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, mechanism of action, and practical applications of 5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside, commonly referred to as X-α-Glc. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven insights to facilitate its effective use in the laboratory.

Introduction: The Role of X-α-Glc as a Chromogenic Substrate

5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside (X-α-Glc) is a specialized indolyl carbohydrate engineered as a highly specific chromogenic substrate for the enzyme α-D-glucosidase (EC 3.2.1.20).[1][2] The core function of α-glucosidase in biological systems is to hydrolyze the terminal, non-reducing 1,4-linked α-D-glucose residues from various substrates to release α-glucose.[3][4] The unique value of X-α-Glc lies in its ability to produce a distinct, insoluble blue precipitate upon enzymatic cleavage. This property makes it an invaluable tool in microbiology and biochemistry for the visual identification and differentiation of organisms or cells possessing α-glucosidase activity.[1][2]

Core Chemical and Physical Properties

The utility of X-α-Glc is grounded in its specific physicochemical characteristics. A precise understanding of these properties is critical for its proper storage, handling, and application in experimental protocols.

| Property | Specification | Source(s) |

| Chemical Name | 5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside | [5] |

| Synonyms | X-α-D-glucoside, X-Gluc | [1][2] |

| CAS Number | 108789-36-2 | [1] |

| Molecular Formula | C₁₄H₁₅BrClNO₆ | [1] |

| Molecular Weight | 408.63 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | Typically ≥98% (by HPLC or TLC) | [1][5] |

| Solubility | Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1][6] Slightly soluble in ethanol and very poorly soluble in water. | [6] |

| Storage | Long-term storage at -20°C is recommended.[1][5] Protect from light and moisture. | [1] |

| Optical Activity | [α]²⁰/D ~+106.5° (c=1 in 1:1 DMF/H₂O) | [1] |

Mechanism of Action: From Substrate to Signal

The chromogenic signaling of X-α-Glc is a two-stage process initiated by enzymatic activity. The causality of this reaction is key to understanding its specificity and application.

Stage 1: Enzymatic Hydrolysis The process begins when α-glucosidase recognizes and binds to the α-glycosidic bond linking the glucose molecule to the 5-bromo-4-chloro-3-indolyl moiety. The enzyme catalyzes the hydrolysis of this bond, releasing the glucose sugar and a highly unstable intermediate, 5-bromo-4-chloro-indoxyl.

Stage 2: Oxidative Dimerization In the presence of oxygen, the liberated 5-bromo-4-chloro-indoxyl molecules undergo spontaneous oxidative dimerization. This reaction forms 5,5'-dibromo-4,4'-dichloro-indigo, a water-insoluble, intensely blue precipitate.[1][2] The localized deposition of this indigo dye at the site of enzymatic activity allows for the direct visualization of α-glucosidase-positive cells or colonies.

The following diagram illustrates this biochemical pathway.

Caption: Experimental workflow for detecting bacterial α-glucosidase.

Conclusion

5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside is a highly effective and specific chromogenic substrate that serves as a cornerstone for the detection of α-glucosidase activity. Its robust chemical properties and the clear, insoluble nature of its reaction product make it an indispensable tool in microbiology for the identification of key bacterial species and in broader biochemical research for the localization and screening of enzyme function. Proper application, including the use of validated protocols with appropriate controls, ensures reliable and reproducible results for researchers and diagnostic professionals.

References

-

5-bRomo-4-cHloRo-3-inDolyl-α-D-GlUcoPyRanoSiDe . Inalco Pharmaceuticals. [Link]

-

α-Glucosidases and α-1,4-glucan lyases: structures, functions, and physiological actions . National Center for Biotechnology Information. [Link]

-

QuantiChrom™ α-Glucosidase Assay Kit . BioAssay Systems. [Link]

-

5-Bromo-4-chloro-3-indoxyl-α-D-glucopyranoside . Carl ROTH. [Link]

Sources

- 1. inalcopharm.com [inalcopharm.com]

- 2. 5-Bromo-4-Chloro-3-Indolyl-α-D-Glucopyranoside (X-α-Glc) - ZELLX® [zellx.de]

- 3. α-Glucosidases and α-1,4-glucan lyases: structures, functions, and physiological actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioassaysys.com [bioassaysys.com]

- 5. ≥98.0% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 6. X-alpha-Gal | CAS 107021-38-5 | Cayman Chemical | Biomol.com [biomol.com]

The Chromogenic Compass: A Technical Guide to the Mechanism and Application of 5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside for α-Glucosidase Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Enzymatic Activity with Color

In the intricate landscape of cellular biology and drug discovery, the precise measurement of enzyme activity is paramount. α-Glucosidases, a class of enzymes crucial for carbohydrate metabolism, have emerged as significant therapeutic targets, particularly in the management of type 2 diabetes. The ability to accurately quantify the activity of these enzymes is essential for screening potential inhibitors and understanding their physiological roles. Among the diverse array of tools available for this purpose, chromogenic substrates stand out for their simplicity, sensitivity, and adaptability to high-throughput screening formats.

This technical guide delves into the core mechanism of one such powerful tool: 5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside (X-α-Glc). We will explore the nuanced chemistry that underpins its function as a reliable indicator of α-glucosidase activity, from the initial enzymatic cleavage to the final, visually striking formation of a deep blue precipitate. This document is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of not only the "how" but, more importantly, the "why" behind the application of X-α-Glc, empowering them to design, execute, and interpret their experiments with confidence and scientific rigor.

The Chemistry of Color: Mechanism of Blue Product Formation

The utility of 5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside (X-α-Glc) as a chromogenic substrate lies in a two-step reaction mechanism that translates the invisible enzymatic cleavage of a glycosidic bond into a macroscopically observable colored product.[1] This process is a testament to elegant chemical design, where the enzyme's catalytic activity initiates a cascade of events culminating in the formation of a stable, insoluble blue dye.

Step 1: Enzymatic Hydrolysis by α-Glucosidase

The process is initiated when an active α-glucosidase enzyme recognizes and binds to the X-α-Glc substrate. The enzyme catalyzes the hydrolysis of the α-glycosidic bond, cleaving the glucose moiety from the indolyl group.[1] This enzymatic action releases two products: α-D-glucose and an unstable intermediate, 5-bromo-4-chloro-3-hydroxyindole (also known as 5-bromo-4-chloro-indoxyl).[2] The specificity of this initial step is critical; only in the presence of active α-glucosidase will the substrate be cleaved to initiate the color-forming reaction.

Step 2: Oxidative Dimerization to 5,5'-Dibromo-4,4'-dichloro-indigo

The liberated 5-bromo-4-chloro-3-hydroxyindole is a highly reactive molecule. In the presence of atmospheric oxygen, it undergoes a spontaneous oxidative dimerization.[3] This process involves the coupling of two molecules of the indoxyl intermediate to form the intensely colored and highly insoluble precipitate, 5,5'-dibromo-4,4'-dichloro-indigo.[3] This final product is responsible for the characteristic deep blue color observed in positive assays. The insolubility of this indigo dye is a key feature, as it leads to the formation of a distinct precipitate that can be easily visualized and, in some applications, quantified.[4]

Quantitative Analysis of α-Glucosidase Activity

While the blue color formation provides a clear qualitative indication of α-glucosidase activity, for many applications in drug discovery and enzyme kinetics, a quantitative measure is essential. This is typically achieved by performing the assay in a microplate format and measuring the absorbance of the resulting blue product over time.

Spectral Properties of 5,5'-Dibromo-4,4'-dichloro-indigo

The final blue product, 5,5'-dibromo-4,4'-dichloro-indigo, exhibits a broad absorption maximum in the visible spectrum, typically around 615 nm. However, the exact absorption maximum can be influenced by the solvent and the physical state of the precipitate. For quantitative measurements, it is crucial to determine the optimal wavelength for absorbance readings in the specific assay buffer and microplate reader being used.

| Parameter | Value | Reference |

| Compound | 5,5'-Dibromo-4,4'-dichloro-indigo | [3] |

| Appearance | Insoluble blue precipitate | [3] |

| Typical Absorption Maximum (λmax) | ~615 nm | [5] |

Experimental Protocol: A Validated Microplate Assay for α-Glucosidase Activity

The following protocol provides a robust and validated framework for quantifying α-glucosidase activity using X-α-Glc in a 96-well microplate format. This protocol is designed to be self-validating by including appropriate controls.

I. Reagent Preparation

-

α-Glucosidase Enzyme Solution: Prepare a stock solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., 100 mM sodium phosphate buffer, pH 6.8). The final concentration will need to be optimized for the specific enzyme lot and assay conditions, but a starting point of 0.1 to 1.0 U/mL is recommended.[6]

-

X-α-Glc Substrate Solution: Prepare a stock solution of 5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside (X-α-Glc) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A typical stock concentration is 20 mg/mL. This stock solution should be stored at -20°C and protected from light. For the assay, dilute the stock solution in the assay buffer to the desired final concentration (e.g., 0.5 to 2 mM).

-

Assay Buffer: 100 mM Sodium Phosphate Buffer, pH 6.8.

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).

-

Positive Control (Inhibitor): Acarbose is a commonly used inhibitor of α-glucosidase and can be used as a positive control for inhibition assays.[7] Prepare a stock solution in the assay buffer.

II. Assay Procedure

-

Plate Setup: To a 96-well microplate, add the following components in triplicate:

-

Test Wells: 20 µL of test compound (e.g., potential inhibitor) and 100 µL of α-glucosidase enzyme solution.

-

Positive Control Wells: 20 µL of Acarbose solution and 100 µL of α-glucosidase enzyme solution.

-

Negative Control Wells (100% activity): 20 µL of assay buffer and 100 µL of α-glucosidase enzyme solution.

-

Blank Wells (No Enzyme): 20 µL of assay buffer and 100 µL of assay buffer.

-

Substrate Blank Wells (No Enzyme): 20 µL of assay buffer, 100 µL of assay buffer, and 20 µL of X-α-Glc substrate solution.

-

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the test compounds and controls to interact with the enzyme.

-

Initiate Reaction: Add 20 µL of the X-α-Glc substrate solution to all wells except the Substrate Blank wells.

-

Incubation: Incubate the plate at 37°C for 20-60 minutes. The optimal incubation time should be determined empirically to ensure the reaction remains within the linear range.

-

Stop Reaction: Add 50 µL of 1 M Na₂CO₃ to all wells to stop the enzymatic reaction.

-

Absorbance Reading: Read the absorbance of each well at the predetermined optimal wavelength (e.g., 615 nm) using a microplate reader.

III. Data Analysis

The percentage of α-glucosidase inhibition can be calculated using the following formula:

% Inhibition = [1 - (Abstest - Absblank) / (Absneg_control - Absblank)] x 100

Where:

-

Abstest is the absorbance of the test well.

-

Absblank is the absorbance of the blank well.

-

Absneg_control is the absorbance of the negative control well.

Ensuring Trustworthiness: A Self-Validating System

The integrity of any experimental data hinges on the robustness of the assay protocol. The described protocol incorporates several key elements to function as a self-validating system:

-

Negative Control (100% Activity): This well establishes the baseline for maximum enzyme activity in the absence of any inhibitors.

-

Positive Control (Inhibitor): The inclusion of a known inhibitor like acarbose validates that the assay can detect inhibition and provides a benchmark for comparing the potency of test compounds.[7]

-

Blank Controls: Blanks are essential to account for any background absorbance from the reagents or the microplate itself, ensuring that the measured signal is solely due to the enzymatic reaction.

-

Linearity and Range: It is crucial to determine the linear range of the assay with respect to both enzyme concentration and time. This ensures that the measurements are taken under conditions where the reaction rate is proportional to the enzyme activity.[6]

Field-Proven Insights and Troubleshooting

As with any experimental technique, challenges can arise. Below are some common issues and their solutions, grounded in practical experience.

| Problem | Potential Cause | Solution | Reference |

| No or Low Signal | Inactive enzyme | Ensure proper storage and handling of the enzyme. Prepare fresh dilutions before each experiment. | [8] |

| Incorrect buffer pH | Verify the pH of the assay buffer. α-Glucosidase activity is pH-dependent. | [8] | |

| Substrate degradation | Store the X-α-Glc stock solution at -20°C and protect it from light. | ||

| High Background | Autohydrolysis of the substrate | Run a substrate blank to assess the rate of non-enzymatic hydrolysis. | |

| Contaminated reagents | Use high-purity water and reagents. Filter-sterilize buffers if necessary. | ||

| Inconsistent Results | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. | [8] |

| Temperature fluctuations | Ensure consistent incubation temperatures. Use a temperature-controlled microplate reader if available. | [6] | |

| Incomplete mixing | Gently mix the contents of the wells after adding each reagent. |

Conclusion: A Versatile Tool for Glycosidase Research

5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside has proven to be an invaluable tool for the detection and quantification of α-glucosidase activity. Its straightforward mechanism, leading to the formation of a distinct and measurable blue product, makes it suitable for a wide range of applications, from basic research to high-throughput drug screening. By understanding the underlying chemical principles and adhering to a rigorously validated experimental protocol, researchers can leverage the power of X-α-Glc to gain critical insights into the function of α-glucosidases and accelerate the discovery of novel therapeutics. The continuous development of chromogenic substrates, inspired by the success of molecules like X-α-Glc, promises to further enhance our ability to explore the complex world of enzymatic reactions.[9][10]

References

-

López-Ramírez, J. C., et al. (2019). Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. Evidence-Based Complementary and Alternative Medicine, 2019, 8531309. [Link]

-

James, A. L., et al. (2018). The synthesis of novel chromogenic enzyme substrates for detection of bacterial glycosidases and their applications in diagnostic microbiology. Tetrahedron, 74(38), 5395-5404. [Link]

-

Lee, J., et al. (2021). Production of Tyrian purple indigoid dye from tryptophan in Escherichia coli. Metabolic Engineering, 63, 123-132. [Link]

-

Canvax. (2023). Data Sheet X-Gal (1g). Retrieved from [Link]

-

Gholamhoseinian, A., et al. (2008). Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 653-659. [Link]

-

Iga, D. P., et al. (2013). Synthesis and Characterization of New Chromogenic Substrates for Exoglycosidases : alpha-Glucosidase, alpha-Mannosidase, and beta-Galactosidase. Turkish Journal of Chemistry, 37, 56-65. [Link]

-

Hibi, T., et al. (2015). Microplate Assay of α-Glucosidase and Its Inhibitors Based on the Direct Reduction of Molybdosilicate by Glucose. Analytical Sciences, 31(12), 1291-1295. [Link]

-

Inalco Pharmaceuticals. (n.d.). 5-Bromo-4-chloro-3-indolyl-α-D-Glucopyranoside. Retrieved from [Link]

-

Wang, J., et al. (2018). Inhibition on α-Glucosidase Activity and Non-Enzymatic Glycation by an Anti-Oxidative Proteoglycan from Ganoderma lucidum. Molecules, 23(1), 58. [Link]

-

Biology Stack Exchange. (2013). How do cells slowly degrade 5,5'-dibromo-4,4'-dichloro-indigo? Retrieved from [Link]

-

Hibi, T., et al. (2015). Microplate Assay of α-Glucosidase and Its Inhibitors Based on the Direct Reduction of Molybdosilicate by Glucose. PubMed. [Link]

-

iGEM. (n.d.). Part:BBa_K173004. Retrieved from [Link]

- Perry, J. D., & Freydière, A. M. (2007). The application of chromogenic media in clinical microbiology. Journal of applied microbiology, 103(6), 2046-2055.

-

Mohammadi-Khanaposhtani, M., et al. (2022). Design, Synthesis, α-glucosidase Inhibition, in silico Pharmacokinetic, and Docking Studies Of Thieno[2,3-b]Quinoline-Acetamide Derivatives as New Anti-Diabetic Agents. Chemistry & Biodiversity, 19(12), e202200790. [Link]

-

Glembiotzki, F. M. R., & Bicas, J. L. (2022). Comparative Investigations on Different β-Glucosidase Surrogate Substrates. Applied Sciences, 12(4), 2088. [Link]

-

University of Birmingham. (n.d.). Chapter 4 Workshop Questions for Week 2 Absorption. Retrieved from [Link]

-

Wild, D. (2001). Immunoassay Troubleshooting Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetic analysis of α-glucosidase inhibition by compounds 43, 40, and... Retrieved from [Link]

Sources

- 1. 5-Bromo-4-Chloro-3-Indolyl-α-D-Glucopyranoside (X-α-Glc) - ZELLX® [zellx.de]

- 2. rsc.org [rsc.org]

- 3. canvaxbiotech.com [canvaxbiotech.com]

- 4. biology.stackexchange.com [biology.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. inalcopharm.com [inalcopharm.com]

- 8. docs.abcam.com [docs.abcam.com]

- 9. biosynth.com [biosynth.com]

- 10. The synthesis of novel chromogenic enzyme substrates for detection of bacterial glycosidases and their applications in diagnostic microbiology - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Technical Guide to 5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside (X-α-Glc) for α-Glucosidase Detection

Introduction: The Need for Specific Chromogenic Probes in Glycosidase Research

Alpha-glucosidases (E.C. 3.2.1.20) are a critical class of enzymes that catalyze the hydrolysis of terminal, non-reducing α-1,4-linked glucose residues from various carbohydrate substrates. Their roles are fundamental across biology, from nutrient acquisition in microorganisms to the modulation of postprandial glucose levels in humans. Consequently, the precise detection of α-glucosidase activity is paramount in diverse research fields, including clinical microbiology, metabolic disease research, and biotechnology.[1] Inhibiting these enzymes is a key therapeutic strategy for managing type 2 diabetes.[1][2]

While various methods exist for assaying enzyme activity, chromogenic substrates offer an unparalleled advantage: the direct visualization of enzymatic function without the need for complex instrumentation. 5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside, commonly referred to as X-α-Glc or X-α-D-glucoside, has emerged as a highly specific and reliable tool for this purpose. This guide provides an in-depth exploration of the chemistry, methodology, and optimal application of X-α-Glc for the detection of α-glucosidase activity.

Section 1: The Molecular Logic of X-α-Glc

To effectively utilize any scientific tool, one must first understand its mechanism. The efficacy of X-α-Glc is not merely a matter of happenstance; it is a product of elegant chemical design. The substrate links a specific glycosidic bond recognized by the target enzyme to an indolyl moiety engineered for chromogenesis.

The Enzymatic Reaction: Precision Cleavage

The core of the detection method lies in the high specificity of the α-glucosidase for the α-D-glucopyranoside bond. The enzyme's active site recognizes and binds to the glucose moiety of the X-α-Glc molecule. Catalytic residues within the active site, typically involving a catalytic triad of acidic amino acids like aspartate and glutamate, facilitate the hydrolytic cleavage of the glycosidic bond.[3]

This enzymatic action releases two products: a free α-D-glucose molecule and an intermediate, 5-bromo-4-chloro-3-indoxyl. The release of this indoxyl intermediate is the rate-limiting and essential first step in color formation.

The Chemical Reaction: Oxidative Dimerization to an Insoluble Chromophore

The liberated 5-bromo-4-chloro-3-indoxyl is unstable and, in the presence of molecular oxygen, undergoes spontaneous oxidative dimerization. Two molecules of the indoxyl intermediate combine to form 5,5'-dibromo-4,4'-dichloro-indigo.[4] This final product is a intensely blue, water-insoluble precipitate.[4][5]

The key to the success of this substrate is the insolubility of the final indigo dye. This property ensures that the blue color is localized to the site of enzymatic activity—be it a bacterial colony on an agar plate or a specific tissue region in a histochemical stain. This prevents diffusion and provides a crisp, clear signal.

Figure 1: Reaction mechanism of X-α-Glc.

Section 2: Core Applications & Methodologies

The primary utility of X-α-Glc is in applications where the localization of enzyme activity is critical. Its main strength lies in solid-phase or histochemical assays rather than quantitative solution-based enzyme kinetics, for which soluble substrates are preferred.

Application: Selective Differentiation in Microbiology

In clinical and environmental microbiology, identifying microorganisms based on their enzymatic profiles is a cornerstone of taxonomy and diagnostics.[6][7][8] X-α-Glc is incorporated into culture media to differentiate bacteria that possess α-glucosidase activity.[9]

A prime example is its use in chromogenic agars for the detection of Enterococcus species or Cronobacter sakazakii (formerly Enterobacter sakazakii). Organisms expressing α-glucosidase will hydrolyze the X-α-Glc, resulting in distinct blue colonies that are easily distinguishable from non-producing, colorless colonies.

Field-Proven Protocol: Preparation of X-α-Glc Selective Agar

This protocol provides a robust method for creating selective agar plates. The causality is clear: by providing X-α-Glc as the sole chromogenic indicator for a specific enzymatic activity, we can visually isolate target organisms.

-

Prepare Basal Medium: Prepare 1 liter of your desired basal agar medium (e.g., Tryptic Soy Agar, Nutrient Agar) according to the manufacturer's instructions. Autoclave to sterilize and cool in a water bath to 45-50°C. Causality: Cooling the agar is critical to prevent heat degradation of the heat-labile X-α-Glc substrate.

-

Prepare X-α-Glc Stock Solution: Aseptically prepare a stock solution of X-α-Glc at 20 mg/mL. The recommended solvent is N,N-dimethylformamide (DMF).[4] Causality: DMF is used because X-α-Glc has poor aqueous solubility. This organic solvent ensures complete dissolution before addition to the aqueous agar.

-

Add Substrate to Medium: Add the X-α-Glc stock solution to the molten agar to achieve a final concentration typically ranging from 40 to 100 µg/mL. For 1 liter of media, this would be 2 to 5 mL of the 20 mg/mL stock solution. Mix gently but thoroughly to ensure even distribution.

-

Pour Plates: Dispense the medium into sterile petri dishes and allow them to solidify. Store the plates at 2-8°C, protected from light, until use.[9] Causality: Light can cause auto-oxidation of the substrate, leading to background coloration. Cool storage maintains the stability of the medium.

-

Inoculation and Incubation: Streak samples onto the plates and incubate under appropriate conditions for the target microorganism.

-

Interpretation: Observe plates for the development of blue colonies, indicative of α-glucosidase activity.

Table 1: Expected Results for Select Microorganisms on X-α-Glc Agar

| Organism | α-Glucosidase Activity | Expected Colony Appearance |

|---|---|---|

| Enterococcus faecalis | Positive | Blue to Blue-Green |

| Enterococcus faecium | Typically Negative | Colorless / White |

| Cronobacter sakazakii | Positive | Blue to Blue-Green |

| Escherichia coli | Negative | Colorless / White |

Application: α-Glucosidase Inhibitor Screening

While substrates producing soluble chromophores like p-nitrophenol (from pNPG) are the gold standard for quantitative inhibitor screening in solution, X-α-Glc can be adapted for qualitative or semi-quantitative high-throughput screening on solid media.[2][10] The principle is to identify compounds that prevent the formation of the blue color in the presence of the enzyme.

Figure 2: Workflow for solid-phase α-glucosidase inhibitor screening.

Section 3: Assay Optimization and Comparative Analysis

As with any enzymatic assay, performance is dictated by reaction conditions. The trustworthiness of a protocol is established by understanding and controlling these variables.

Key Optimization Parameters:

-

pH: Most bacterial and yeast α-glucosidases exhibit optimal activity in a slightly acidic to neutral pH range (pH 6.0-7.5). The reaction buffer should be chosen accordingly (e.g., phosphate or MES buffer).

-

Temperature: Optimal temperatures are typically between 25°C and 40°C. For microbial colony screening, this is dictated by the organism's optimal growth temperature.

-

Substrate Concentration: For media preparation, a concentration of 40-100 µg/mL is generally sufficient. Higher concentrations can sometimes lead to non-specific background coloration upon prolonged incubation or exposure to light.

-

Solvent: Always dissolve X-α-Glc in an appropriate organic solvent like DMF or DMSO before adding it to aqueous solutions to prevent precipitation of the substrate itself.

Comparative Analysis with Other Substrates

A senior scientist's choice of reagent is always informed by a comparative understanding of the available tools. X-α-Glc is not universally superior; its selection depends on the experimental goal.

Table 2: Comparison of Common α-Glucosidase Substrates

| Feature | X-α-Glc | p-Nitrophenyl-α-D-glucopyranoside (pNPG) | Fluorescein di-α-D-glucopyranoside (FDG) |

|---|---|---|---|

| Detection Principle | Chromogenic (Precipitate) | Chromogenic (Soluble) | Fluorogenic (Soluble) |

| Product Color/Signal | Intense Blue | Yellow | Green Fluorescence |

| Product Solubility | Insoluble | Soluble | Soluble |

| Primary Application | Localization (Microbiology, Histochemistry) | Quantitative Kinetics (Spectrophotometry) | High-Sensitivity Assays (Fluorometry, Flow Cytometry) |

| Quantification | Difficult / Semi-quantitative | Easy (Absorbance at 405-410 nm)[2][11] | Highly Quantitative |

| Key Advantage | Excellent for spatial localization | Gold standard for enzyme kinetics | Highest sensitivity |

| Key Limitation | Insoluble product prevents kinetic analysis | Lower sensitivity than fluorogenic substrates | Requires a fluorometer; potential for autofluorescence interference |

Conclusion: A Targeted Tool for Visualizing Enzyme Activity

5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside is a powerful and specific substrate for the detection of α-glucosidase. Its strength lies in the production of a vivid, insoluble blue precipitate, making it an indispensable tool for applications requiring the spatial localization of enzymatic activity, particularly in microbiology and histochemistry. While not the primary choice for solution-based quantitative kinetics, its reliability, ease of use, and the clarity of the signal it produces ensure its continued and valued place in the researcher's toolkit. Understanding the underlying chemical and enzymatic principles is the key to leveraging its full potential and generating trustworthy, reproducible data.

References

-

Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Personal Glucose Meter for α-Glucosidase Inhibitor Screening Based on the Hydrolysis of Maltose. (2022). MDPI. Retrieved January 24, 2026, from [Link]

-

Synthesis and Characterization of New Chromogenic Substrates for Exoglycosidases : alpha-Glucosidase, alpha-Mannosidase, and beta-Galactosidase. (2018). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Experience of gas-liquid chromatography in clinical microbiology. (1990). PubMed. Retrieved January 24, 2026, from [Link]

-

How do cells slowly degrade 5,5'-dibromo-4,4'-dichloro-indigo? (2013). Biology Stack Exchange. Retrieved January 24, 2026, from [Link]

-

Chromogenic Substrates Overview. (2023). DC Fine Chemicals. Retrieved January 24, 2026, from [Link]

-

α-Glucosidase Activity Colorimetric Assay Kit (#BN00914). (n.d.). Assay Genie. Retrieved January 24, 2026, from [Link]

-

α-Glucosidase Inhibitor Screening Kit (Colorimetric). (n.d.). Creative BioMart. Retrieved January 24, 2026, from [Link]

-

Gas chromatography in the identification of microorganisms and diagnosis of infectious diseases. (1983). PubMed. Retrieved January 24, 2026, from [Link]

-

Synthesis of Indigo-Dyes from Indole Derivatives by Unspecific Peroxygenases and Their Application for In-Situ Dyeing. (2020). MDPI. Retrieved January 24, 2026, from [Link]

-

α-Glucosidase Inhibition and Molecular Docking Studies of Natural Brominated Metabolites from Marine Macro Brown Alga Dictyopteris hoytii. (2019). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

5-Bromo-4-chloro-3-indolyl-α-D-glucopyranoside. (n.d.). Inalco Pharmaceuticals. Retrieved January 24, 2026, from [Link]

-

Photochromic derivatives of indigo: historical overview of development, challenges and applications. (2024). Beilstein Journals. Retrieved January 24, 2026, from [Link]

-

Gas-liquid chromatography as an analytical tool in microbiology. (1981). PubMed. Retrieved January 24, 2026, from [Link]

-

GC-MS Metabolic Profile and α-Glucosidase-, α-Amylase-, Lipase-, and Acetylcholinesterase-Inhibitory Activities of Eight Peach Varieties. (2021). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

5-Bromo-6-chloro-3-indolyl beta-D-glucopyranoside. (n.d.). Glycosynth. Retrieved January 24, 2026, from [Link]

Sources

- 1. GC-MS Metabolic Profile and α-Glucosidase-, α-Amylase-, Lipase-, and Acetylcholinesterase-Inhibitory Activities of Eight Peach Varieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. α-Glucosidase Inhibition and Molecular Docking Studies of Natural Brominated Metabolites from Marine Macro Brown Alga Dictyopteris hoytii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. canvaxbiotech.com [canvaxbiotech.com]

- 5. biology.stackexchange.com [biology.stackexchange.com]

- 6. Experience of gas-liquid chromatography in clinical microbiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gas chromatography in the identification of microorganisms and diagnosis of infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gas-liquid chromatography as an analytical tool in microbiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. inalcopharm.com [inalcopharm.com]

- 10. alpha-Glucosidase Inhibitor Screening Kit (Colorimetric) - Creative BioMart [creativebiomart.net]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

Introduction to 5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside (X-α-Glc)

An In-Depth Technical Guide to the Solubility and Handling of 5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside (X-α-Glc) in N,N-Dimethylformamide (DMF)

Prepared by: Gemini, Senior Application Scientist

Abstract This technical guide provides a comprehensive overview of the solubility, handling, and application of 5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside (X-α-Glc) in N,N-Dimethylformamide (DMF). X-α-Glc is a critical chromogenic substrate for the detection of α-glucosidase activity in various fields, including microbiology and molecular biology. Its utility is predicated on its effective dissolution to create stable, high-concentration stock solutions. This document delineates the physicochemical principles governing the solubility of X-α-Glc in DMF, provides validated quantitative solubility data, presents a detailed protocol for solution preparation, and offers expert guidance on troubleshooting and safety. This guide is intended for researchers, scientists, and drug development professionals who rely on the accurate and effective use of this substrate.

5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside, commonly known as X-α-Glc, is an indolyl carbohydrate used as a chromogenic substrate to detect the enzymatic activity of α-glucosidase.[1] The molecule consists of a halogenated indole aglycone linked via an α-glycosidic bond to a glucose molecule.[2]

Mechanism of Action: The core utility of X-α-Glc lies in its ability to generate a distinct, localized colorimetric signal. In the presence of α-glucosidase, the glycosidic bond is hydrolyzed. This enzymatic cleavage releases the 5-bromo-4-chloro-indoxyl intermediate. Subsequent oxidative dimerization of two indoxyl molecules results in the formation of 5,5'-dibromo-4,4'-dichloro-indigo, an intensely blue and insoluble precipitate, at the site of enzymatic activity. This reaction is invaluable for applications such as identifying bacterial colonies expressing the enzyme (e.g., Cronobacter spp.) on culture media or for histochemical staining.[2][3]

The Solvent: N,N-Dimethylformamide (DMF)

N,N-Dimethylformamide (DMF) is a polar aprotic solvent with a high dielectric constant and a high boiling point. Its molecular structure and polarity make it an exceptional solvent for a wide range of organic compounds, including substrates like X-α-Glc.[4] Unlike protic solvents (e.g., water, ethanol), DMF does not have a proton-donating hydroxyl group. However, the oxygen atom of its carbonyl group is a strong hydrogen bond acceptor, and the molecule possesses a significant dipole moment.[1] These characteristics are central to its efficacy in dissolving complex, polar organic molecules.

Principles of X-α-Glc Solubility in DMF

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a function of intermolecular forces. The dissolution of X-α-Glc in DMF is a thermodynamically favorable process driven by strong solute-solvent interactions that overcome the solute-solute forces within the crystal lattice.

-

Molecular Structure of X-α-Glc: This molecule is amphipathic. The halogenated indole core is relatively nonpolar and hydrophobic, while the glucose moiety is highly polar, featuring multiple hydroxyl (-OH) groups that can act as hydrogen bond donors.

-

Molecular Structure of DMF: As a polar aprotic solvent, DMF has a partially negative charge concentrated on the carbonyl oxygen and a partially positive charge on the nitrogen atom.[1]

-

Solvation Mechanism:

-

Dipole-Dipole Interactions: The large dipole moment of DMF molecules allows them to interact strongly with the polar regions of the X-α-Glc molecule.

-

Hydrogen Bonding: The numerous hydroxyl groups on the glucose portion of X-α-Glc act as hydrogen bond donors. The carbonyl oxygen of DMF is an effective hydrogen bond acceptor. This formation of hydrogen bonds between the solute and solvent is a primary driver of dissolution.

-

Dispersion Forces: Van der Waals forces also contribute to the solvation of the less polar indole portion of the molecule.

-

The combination of these forces allows DMF molecules to effectively surround and isolate individual X-α-Glc molecules, breaking down the crystal lattice and bringing the substrate into solution.

Caption: Key intermolecular forces in the solvation of X-α-Glc by DMF.

Quantitative Solubility Data

While precise solubility can vary slightly with ambient temperature and compound purity, established data provides a reliable working range for laboratory applications.

| Compound | Solvent | Reported Solubility / Concentration | Source(s) |

| 5-Bromo-4-chloro-3-indolyl α -D-glucopyranoside (X-α-Glc) | DMF | 2% (w/v) or 20 mg/mL | [5] |

| 5-Bromo-4-chloro-3-indolyl β -D-glucopyranoside | DMF | 50 mg/mL | [6] |

Expert Insight: The solubility of the α- and β-anomers are expected to be very similar in a polar aprotic solvent like DMF. The reported value of 50 mg/mL for the β-isomer suggests that the practical solubility limit for the α-isomer may be higher than the commonly cited 20 mg/mL.[6] For most applications, a stock solution of 20 mg/mL is sufficient and ensures rapid, complete dissolution.

Factors Influencing Solubility

Several factors can affect the rate and extent of X-α-Glc dissolution in DMF.

-

Temperature: In general, the solubility of solids in liquid solvents increases with temperature.[7][8] Gentle warming (e.g., to 37°C) can significantly accelerate the dissolution of X-α-Glc. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the substrate.

-

Purity of X-α-Glc: The substrate is typically supplied as a high-purity powder or crystalline solid (e.g., ≥97% HPLC).[5][6] Lower purity material may contain insoluble impurities, leading to a cloudy solution.

-

Water Content in DMF: DMF is hygroscopic and will absorb atmospheric moisture. While small amounts of water are unlikely to drastically reduce solubility, using an anhydrous or low-water grade of DMF is recommended for consistency and to prevent potential hydrolysis of the substrate over long-term storage.

-

Particle Size: A finer powder will have a greater surface area and dissolve more rapidly than large crystals. Gentle grinding in a mortar and pestle can aid dissolution if starting with crystalline material.

Standard Protocol for Preparation of X-α-Glc Stock Solution (20 mg/mL)

This protocol describes a self-validating method for preparing a 1 mL stock solution of X-α-Glc at a concentration of 20 mg/mL in DMF.

Materials:

-

5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside (X-α-Glc) powder

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Calibrated analytical balance

-

1.5 mL or 2.0 mL microcentrifuge tube (or amber glass vial)

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

Methodology:

-

Pre-analytical Weighing: Tare a clean, dry microcentrifuge tube on the analytical balance. Carefully weigh 20 mg of X-α-Glc powder directly into the tube.

-

Solvent Addition: Using a calibrated pipette, add 1.0 mL of anhydrous DMF to the tube containing the powder.

-

Dissolution: Cap the tube securely. Vortex the mixture at medium speed. The powder should begin to dissolve immediately. Continue vortexing for 30-60 seconds, or until no solid particles are visible.

-

Visual Quality Control: Hold the tube up to a light source. The solution should be clear and colorless.[6] If any particulate matter remains, continue vortexing for another 30 seconds. Gentle warming in a 37°C water bath can be used if dissolution is slow.

-

Storage: Once fully dissolved, the stock solution is ready for use. For long-term storage, aliquot the solution into smaller volumes in fresh, tightly sealed tubes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.[5] The stock solution is stable for several months under these conditions.[5]

Caption: Standard workflow for preparing a 20 mg/mL X-α-Glc stock solution.

Troubleshooting

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Solution appears cloudy or hazy | 1. Incomplete dissolution.2. Insoluble impurities in the X-α-Glc powder.3. Low-quality or wet DMF. | 1. Continue vortexing or sonicate briefly. Gentle warming may help.2. Centrifuge the solution at high speed for 1-2 minutes and carefully pipette the clear supernatant. 3. Use fresh, anhydrous grade DMF. |

| Dissolution is very slow | 1. Large particle size of X-α-Glc.2. Low ambient temperature. | 1. If this is a recurring issue, gently crush the crystals before weighing.2. Warm the DMF and tube to room temperature or briefly in a 37°C water bath. |

| Precipitate forms upon storage | 1. Solution was not fully dissolved initially.2. Evaporation of solvent.3. Exceeded solubility limit. | 1. Thaw and re-vortex until clear before use.2. Ensure vials are tightly sealed. Use vials with O-rings for best results.3. Prepare a more dilute stock solution (e.g., 10 mg/mL). |

Safety and Handling

As a Senior Application Scientist, adherence to safety protocols is paramount. Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10]

-

Handling: Handle X-α-Glc powder in a well-ventilated area or a chemical fume hood to avoid inhalation of fine particles. Avoid dust formation.[10]

-

Solvent Hazard: DMF is a combustible liquid and has associated health risks. Avoid contact with skin and eyes, and prevent inhalation of vapors.

-

Storage: Store the X-α-Glc powder tightly sealed in its original container at -20°C, protected from light and moisture.[5][10]

-

Disposal: Dispose of unused materials and waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

The effective use of X-α-Glc as a chromogenic substrate is critically dependent on its proper dissolution. N,N-Dimethylformamide is an excellent and validated solvent for this purpose, capable of producing clear, stable stock solutions at concentrations of at least 20 mg/mL. The solubility is driven by favorable intermolecular interactions, including hydrogen bonding and dipole-dipole forces. By following the detailed protocols and adhering to the safety guidelines presented in this guide, researchers can ensure the consistent and reliable performance of X-α-Glc in their experimental workflows, leading to accurate and reproducible results.

References

-

A multidisciplinary approach to provide improved methods for detecting bacteria in food and clinical samples. CentAUR. [Link]

-

Production and biochemical characterization of α-glucosidase from Aspergillus niger ITV-01 isolated from sugar cane bagasse. PubMed Central, National Institutes of Health. [Link]

-

Chromogenic Media Reference Guide. Bio-Rad. [Link]

-

Dissolution mechanism of MALI in a polar aprotic solvent. ResearchGate. [Link]

-

Thermal properties and solubility of methyl α-D-glucopyranoside in methanol at different temperatures. ResearchGate. [Link]

-

How to do TLC of a reaction dissolved in DMF? ResearchGate. [Link]

-

Mapping the Impact of a Polar Aprotic Solvent on the Microstructure and Dynamic Phase Transition in Glycerol Monooleate/Oleic Acid Systems. National Institutes of Health. [Link]

-

Sustainable polar aprotic/poly-deep eutectic solvent systems for highly efficient dissolution of lignin. Royal Society of Chemistry. [Link]

-

Determination and Correlation of Solubility of Metformin Hydrochloride in Aqueous Binary Solvents from 283.15 to 323.15 K. ACS Omega. [Link]

-

alpha-Glucosidases Science topic. ResearchGate. [Link]

-

Sustainable polar aprotic/poly-deep eutectic solvent systems for highly efficient dissolution of lignin. ResearchGate. [Link]

-

Characterization of α-Glucosidase Inhibitor/Cyclodextrin Complex Prepared by Freeze-Drying. National Institutes of Health. [Link]

-

Conventional dipolar aprotic solvents NMP and DMF, with associated hazard symbols. ResearchGate. [Link]

-

The Microbiology Manual. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ssbpc.com [ssbpc.com]

- 3. bio-rad.com [bio-rad.com]

- 4. researchgate.net [researchgate.net]

- 5. merckmillipore.com [merckmillipore.com]

- 6. 5-Bromo-4-chloro-3-indolyl b- D -glucopyranoside = 97 15548-60-4 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. merckmillipore.com [merckmillipore.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Stability of X-α-D-glucoside in Solution

For Researchers, Scientists, and Drug Development Professionals

Foreword

The stability of glycosidic bonds is a cornerstone of carbohydrate chemistry, with profound implications for drug development, biotechnology, and diagnostics. Among these, the α-D-glucoside linkage is a recurring motif in numerous bioactive molecules and therapeutic agents. Understanding the factors that govern the stability of a generic "X-α-D-glucoside" in solution is not merely an academic exercise; it is a critical prerequisite for ensuring the efficacy, safety, and shelf-life of a final product. This guide, written from the perspective of a Senior Application Scientist, aims to provide a comprehensive, field-proven framework for assessing and understanding the stability of these vital compounds. We will delve into the mechanisms of degradation, present robust analytical methodologies, and offer practical insights to navigate the complexities of stability testing.

The Chemical Landscape of the α-D-Glucoside Bond

The term "X-α-D-glucoside" refers to a molecule where a group, designated 'X' (the aglycone), is linked to the anomeric carbon (C1) of a glucose molecule via an α-glycosidic bond. The nature of the aglycone 'X' can vary dramatically, from a simple alkyl or aryl group to a complex drug molecule or a fluorescent reporter. This variability is central to the stability question, as the electronic and steric properties of the aglycone significantly influence the susceptibility of the glycosidic bond to cleavage.

The α-configuration dictates that the bond projects axially from the pyranose ring, a stereochemical feature that, along with the electron-withdrawing nature of the ring oxygen, contributes to its kinetic and thermodynamic properties. The inherent stability of this bond is a delicate balance, robust enough for biological function yet susceptible to specific chemical and enzymatic conditions that can lead to its breakdown.[1]

Primary Degradation Pathways in Aqueous Solution

The degradation of an X-α-D-glucoside in solution is primarily governed by three pathways: acid-catalyzed hydrolysis, enzymatic cleavage, and, to a lesser extent in typical storage conditions, thermal degradation.

Acid-Catalyzed Hydrolysis

This is the most common non-enzymatic degradation route. The mechanism involves the protonation of the glycosidic oxygen atom, followed by the departure of the aglycone (X-OH) and the formation of a resonance-stabilized oxocarbenium ion intermediate.[2][3] This intermediate is then attacked by water to yield α- and β-D-glucose.[2]

The rate of acid hydrolysis is highly dependent on the pH of the solution. Generally, the glycosidic bond is more stable at neutral and slightly alkaline pH and becomes increasingly labile as the pH decreases.[4] The electronic properties of the aglycone 'X' play a crucial role; electron-withdrawing groups on the aglycone can stabilize the glycosidic bond by making the glycosidic oxygen less basic and therefore less susceptible to protonation.[5]

Sources

5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside CAS number

An In-Depth Technical Guide to 5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside (X-α-Glc)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Chromogenic Power of X-α-Glc

In the landscape of modern biosciences, the ability to visually detect and quantify enzymatic activity is paramount. Chromogenic substrates, compounds that yield a colored product upon enzymatic cleavage, are indispensable tools in this pursuit. Among these, 5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside, commonly known as X-α-Glc, stands out as a highly specific and reliable substrate for the detection of α-D-glucosidase activity.[1][2][3] Its primary utility lies in its capacity to produce a distinct, insoluble blue precipitate at the site of enzyme activity, offering a clear and localized signal.[1][3]

This guide provides a comprehensive technical overview of X-α-Glc, from its fundamental chemical properties and mechanism of action to its practical applications and detailed experimental protocols. As a senior application scientist, my objective is to not only present methodologies but to explain the underlying principles that ensure experimental robustness and data integrity. The CAS Number for this compound is 108789-36-2 .[1][4][5][6]

Core Properties: A Chemical Snapshot

The efficacy of X-α-Glc as a chromogenic substrate is rooted in its unique chemical structure. It consists of a glucose molecule linked via an α-glycosidic bond to a halogenated indole. This specific linkage makes it a target for α-glucosidases, enzymes that hydrolyze terminal, non-reducing α-1,4-linked glucose residues.[7] The bromine and chlorine substitutions on the indole ring are critical for the generation of the final blue product.

| Property | Value | Source(s) |

| CAS Number | 108789-36-2 | [1][4] |

| Molecular Formula | C₁₄H₁₅BrClNO₆ | [4] |

| Molecular Weight | 408.63 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [3][5][8] |

| Purity | ≥98% (HPLC) | [5] |

| Storage Temperature | -20°C, protect from light | [1][8] |

| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) | [9][10] |

Mechanism of Action: From Colorless to a Vivid Blue Signal

The detection process is a two-step enzymatic and chemical reaction. Understanding this pathway is crucial for troubleshooting and optimizing assays.

-

Enzymatic Hydrolysis: The process begins when α-glucosidase encounters X-α-Glc. The enzyme specifically recognizes and cleaves the α-D-glucoside bond. This hydrolysis releases the glucose moiety and the 5-bromo-4-chloro-3-indoxyl intermediate.[1][3] This indoxyl intermediate is colorless and unstable.

-

Oxidative Dimerization: In the presence of oxygen, the liberated 5-bromo-4-chloro-3-indoxyl molecules undergo spontaneous oxidative dimerization. This reaction forms 5,5'-dibromo-4,4'-dichloro-indigo, an intensely colored, insoluble blue precipitate.[1] It is this final indigo dye that provides the visual confirmation of α-glucosidase activity.

The following diagram illustrates the workflow from enzymatic cleavage to the final colored product.

Caption: Mechanism of blue color formation from X-α-Glc.

Key Applications in Scientific Research

The high specificity of X-α-Glc makes it a valuable tool in several fields, most notably microbiology.

Microbiological Detection and Identification

X-α-Glc is primarily used as a supplement in culture media to identify and differentiate bacteria based on their α-glucosidase activity.[2][3]

-

Detection of Cronobacter sakazakii (formerly Enterobacter sakazakii) : This is one of the most critical applications. X-α-Glc is a key component of Druggan-Forsythe-Iversen (DFI) agar, a selective medium for the isolation of C. sakazakii from infant formula and other food samples.[6] Colonies of C. sakazakii produce α-glucosidase, cleave X-α-Glc, and appear as distinct blue-green colonies.

-

Identification of Staphylococcus aureus and Bacillus species : Many strains of these bacteria also exhibit α-glucosidase activity, and their presence can be indicated by the formation of blue colonies on media containing X-α-Glc.[1][8]

Histochemistry and Biochemistry

In histochemical staining, X-α-Glc can be used to visualize the localization of α-glucosidase activity within tissue sections.[2][3] This can be particularly relevant in metabolic studies and in understanding diseases related to glycogen storage, such as Pompe disease, which is caused by a deficiency in acid α-glucosidase.

Experimental Protocols: A Guide to Best Practices

The following protocols are designed to be self-validating systems, incorporating controls and clear steps to ensure reliable results.

Protocol 1: Preparation of X-α-Glc Stock Solution

The causality behind preparing a concentrated stock solution is to avoid repeatedly weighing small, sensitive amounts of the powder and to facilitate its sterile addition to culture media. Dimethylformamide (DMF) is the solvent of choice due to its ability to dissolve X-α-Glc at high concentrations and its miscibility with aqueous media.

Materials:

-

5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside (X-α-Glc) powder

-

N,N-Dimethylformamide (DMF), sterile

-

Sterile microcentrifuge tubes or glass vials

-

Vortex mixer

-

Sterile 0.22 µm syringe filter

Procedure:

-

Pre-warm the DMF to room temperature if stored refrigerated.

-

Weigh 100 mg of X-α-Glc powder in a sterile vial. Causality Note: Performing this in a draft or fume hood is recommended to avoid inhalation of the fine powder.

-

Add 5 mL of sterile DMF to the vial to create a 20 mg/mL stock solution.

-

Vortex vigorously until the powder is completely dissolved. The solution should be clear and colorless to faintly yellow.[9]

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a fresh, sterile container. Trustworthiness Check: This step is critical to prevent contamination of your culture media.

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 500 µL) in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C, protected from light. The stock solution is stable for several months under these conditions.[10]

Protocol 2: Chromogenic Screening of Bacterial Colonies

This protocol describes the incorporation of X-α-Glc into a standard agar medium for the visual screening of α-glucosidase-positive colonies.

Workflow Diagram:

Caption: Workflow for chromogenic screening using X-α-Glc agar plates.

Procedure:

-

Prepare your desired agar medium (e.g., Tryptic Soy Agar, TSA) according to the manufacturer's instructions.

-

Autoclave the medium to sterilize it.

-

Cool the sterilized medium in a 50-55°C water bath. Causality Note: Allowing the agar to cool is essential. Adding the DMF-based X-α-Glc stock to overly hot agar can cause it to precipitate and may degrade the substrate.

-

Thaw an aliquot of the 20 mg/mL X-α-Glc stock solution.

-

Add the X-α-Glc stock solution to the molten agar to a final concentration of 40-100 µg/mL. For example, add 2-5 mL of the 20 mg/mL stock per liter of medium. Mix gently but thoroughly by swirling the flask.

-

Pour the plates (approximately 20-25 mL per 100 mm plate) and allow them to solidify in a laminar flow hood.

-

Store the prepared plates at 4°C in the dark for up to 4 weeks.

-

Plate your bacterial samples using standard streaking or spreading techniques.

-

Incubate the plates under the appropriate conditions for the target organism (e.g., 35-37°C for 24-48 hours).

-

Analyze Results : Observe the plates for colony color.

-

Positive Result : Colonies expressing active α-glucosidase will appear blue or blue-green.

-

Negative Result : Colonies lacking the enzyme will remain their natural color (e.g., white or beige).

-

Conclusion and Future Perspectives

5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside is a robust and highly specific chromogenic substrate that has become a cornerstone of microbial diagnostics, particularly for food safety applications. Its simple, visually definitive readout provides researchers with a powerful tool for identifying and differentiating microorganisms based on a key enzymatic activity. While its applications are well-established in microbiology, the principles of its action suggest potential for broader use in high-throughput screening for α-glucosidase inhibitors or in the development of novel diagnostic assays. The continued exploration of such indolyl-based substrates will undoubtedly contribute to future advancements across the life sciences.

References

-

Chiba, S. (1997). Molecular mechanism in α-glucosidase and glucoamylase. Bioscience, Biotechnology, and Biochemistry, 61(8), 1233-1239. Retrieved from [Link]

-

MilliporeSigma. (n.d.). 5-Bromo-4-chloro-3-indolyl-α-D-glucopyranoside. Retrieved from [Link]

-

Nakajima, M., et al. (2022). Discovery of α-l-Glucosidase Raises the Possibility of α-l-Glucosides in Nature. ACS Omega, 7(50), 46845–46854. Retrieved from [Link]

-

Carl ROTH. (n.d.). 5-Bromo-4-chloro-3-indoxyl-α-D-glucopyranoside. Retrieved from [Link]

-

Inalco Pharmaceuticals. (n.d.). 5-Bromo-4-chloro-3-indolyl-α-D-Glucopyranoside (X-α-D-GLUCOSIDE) Data Sheet. Retrieved from [Link]

-

Glycosynth. (n.d.). 5-Bromo-4-chloro-3-indolyl beta-D-galactopyranoside. Retrieved from [Link]

-

Glycosynth. (n.d.). X-α-glucoside. Retrieved from [Link]

Sources

- 1. 5-Bromo-4-Chloro-3-Indolyl-α-D-Glucopyranoside (X-α-Glc) - ZELLX® [zellx.de]

- 2. 5-Bromo-4-Chloro-3-Indolyl-α-D-Glucopyranoside [inalcopharm.com]

- 3. inalcopharm.com [inalcopharm.com]

- 4. rpicorp.com [rpicorp.com]

- 5. 5-Bromo-4-chloro-3-indoxyl-α-D-glucopyranoside, 100 mg, CAS No. 108789-36-2 | Nutrient media additives | Microbiology | Life Science | Carl ROTH - International [carlroth.com]

- 6. Glycosynth - X-α-glucoside [glycosynth.co.uk]

- 7. α-Glucosidases and α-1,4-glucan lyases: structures, functions, and physiological actions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. goldbio.com [goldbio.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to 5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside (X-α-Glc)

This guide provides a comprehensive technical overview of 5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside, commonly known as X-α-Glc. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, mechanism of action, and practical applications of this vital chromogenic substrate, grounding all information in established scientific principles and methodologies.

Core Molecular & Physicochemical Profile

5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside is an indolyl carbohydrate, specifically the α-D-glucoside of an indoxyl molecule substituted with bromine and chlorine atoms at the 5th and 4th positions, respectively.[1] This halogenation is critical to its function as a chromogenic substrate, as it facilitates the formation of a distinctly colored, insoluble precipitate upon enzymatic cleavage.